molecular formula C2H3N3O2 B7893869 3-amino-2H-1,2,4-oxadiazol-5-one

3-amino-2H-1,2,4-oxadiazol-5-one

Cat. No.: B7893869
M. Wt: 101.06 g/mol
InChI Key: NSJWCGRUQOIQQH-UHFFFAOYSA-N
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Description

Compound “3-amino-2H-1,2,4-oxadiazol-5-one” is a chemical entity with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “3-amino-2H-1,2,4-oxadiazol-5-one” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice play a crucial role in the yield and purity of the compound. Detailed synthetic routes are often optimized to achieve the desired product with high efficiency.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced techniques. These methods ensure consistent quality and quantity, meeting the demands of various applications. The industrial production may involve continuous flow reactors, automated systems, and stringent quality control measures.

Types of Reactions:

    Oxidation: “this compound” can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products: The reactions of “this compound” yield various products depending on the type of reaction and conditions used. These products are often characterized by techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.

Scientific Research Applications

Chemistry: “3-amino-2H-1,2,4-oxadiazol-5-one” is used as a reagent in organic synthesis, facilitating the formation of complex molecules. It is also studied for its reactivity and mechanism in various chemical reactions.

Biology: In biological research, “this compound” is investigated for its potential effects on cellular processes and pathways. It may be used in studies related to enzyme inhibition, signal transduction, and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its therapeutic properties. It may serve as a lead compound in drug discovery and development.

Industry: Industrially, “this compound” is utilized in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of “3-amino-2H-1,2,4-oxadiazol-5-one” involves its interaction with specific molecular targets It may bind to enzymes, receptors, or other proteins, modulating their activity The pathways involved can include signal transduction, gene expression, and metabolic regulation

Comparison with Similar Compounds

  • Compound A (CID 12345678)
  • Compound B (CID 23456789)
  • Compound C (CID 34567890)

Comparison: “3-amino-2H-1,2,4-oxadiazol-5-one” stands out due to its unique molecular structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity. These differences highlight its potential for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

3-amino-2H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3O2/c3-1-4-2(6)7-5-1/h(H3,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJWCGRUQOIQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)ON1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NC(=O)ON1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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